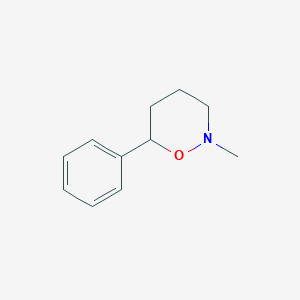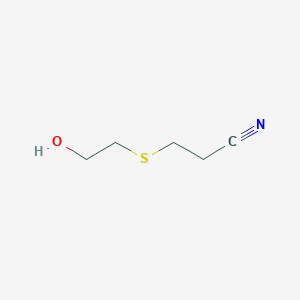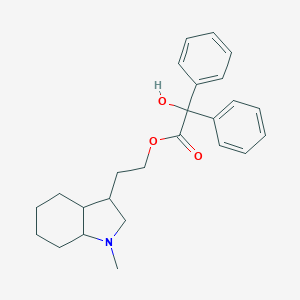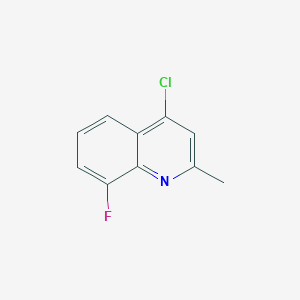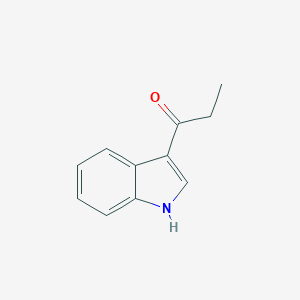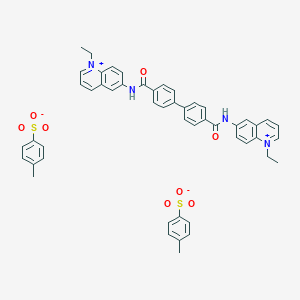
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate (abbreviated as QBP) is a chemical compound that has gained significant importance in scientific research. It is a quaternary ammonium salt that is widely used in the synthesis of various organic compounds.
科学的研究の応用
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate has found numerous applications in scientific research. It is widely used as a fluorescent probe for the detection of DNA and RNA. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate has been shown to selectively bind to double-stranded DNA and RNA with high affinity, making it an excellent tool for studying nucleic acid structure and function. Additionally, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate has been used as a fluorescent sensor for the detection of metal ions such as copper, zinc, and mercury.
作用機序
The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate involves the formation of a complex between the compound and the target molecule. In the case of DNA and RNA, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate binds to the double helix structure through intercalation, which involves the insertion of the compound between adjacent base pairs. The resulting complex exhibits fluorescence, which can be used to detect and quantify the target molecule.
生化学的および生理学的効果
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the compound may interfere with certain biochemical and physiological processes, particularly those involving nucleic acids. Therefore, caution should be exercised when using Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate in experiments involving DNA and RNA.
実験室実験の利点と制限
One of the main advantages of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate is its high selectivity for DNA and RNA. This makes it an excellent tool for studying nucleic acid structure and function. Additionally, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate is relatively easy to synthesize and has a long shelf-life, making it a cost-effective option for laboratory experiments.
One limitation of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate is its potential interference with nucleic acid function. Additionally, the compound may exhibit fluorescence in the presence of other molecules, which can complicate data interpretation. Therefore, it is important to carefully design experiments to minimize potential interference from Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate.
将来の方向性
There are several future directions for the use of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate in scientific research. One area of interest is the development of new fluorescent probes based on Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate for the detection of other biomolecules. Additionally, there is potential for the use of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate in the development of new diagnostic tools for the detection of nucleic acid-based diseases. Finally, further research is needed to fully understand the mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate and its potential applications in various fields of research.
Conclusion:
In conclusion, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate is a versatile compound that has found numerous applications in scientific research. Its high selectivity for DNA and RNA makes it an excellent tool for studying nucleic acid structure and function. However, caution should be exercised when using Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate in experiments involving nucleic acids, as the compound may interfere with certain biochemical and physiological processes. Despite these limitations, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate has significant potential for future research and development in various fields of study.
合成法
The synthesis of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate involves the reaction of 6,6'-diformyl-2,2'-bipyridine with 1,2-bis(4-pyridyl)ethylene in the presence of a Lewis acid catalyst such as zinc chloride. The resulting product is then treated with tosyl chloride to obtain Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
18355-50-5 |
|---|---|
製品名 |
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate |
分子式 |
C50H46N4O8S2 |
分子量 |
895.1 g/mol |
IUPAC名 |
N-(1-ethylquinolin-1-ium-6-yl)-4-[4-[(1-ethylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H30N4O2.2C7H8O3S/c1-3-39-21-5-7-29-23-31(17-19-33(29)39)37-35(41)27-13-9-25(10-14-27)26-11-15-28(16-12-26)36(42)38-32-18-20-34-30(24-32)8-6-22-40(34)4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-24H,3-4H2,1-2H3;2*2-5H,1H3,(H,8,9,10) |
InChIキー |
JENUUMUEYUTBEW-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
その他のCAS番号 |
18355-50-5 |
同義語 |
6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-ethylquinolinium) ditosylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




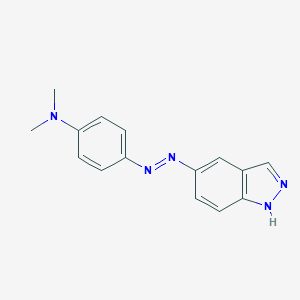

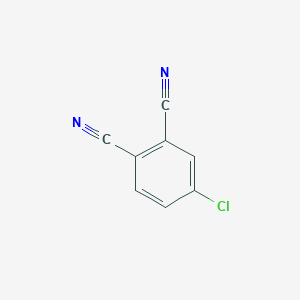
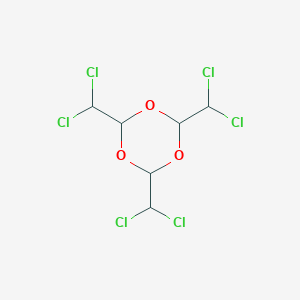
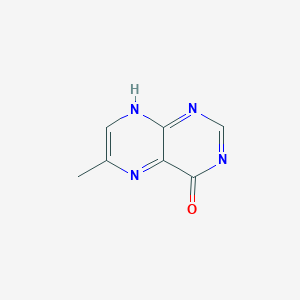

![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
